3-Chloro-4-fluorophenetole
Overview
Description
3-Chloro-4-fluorophenetole is an organic compound belonging to the class of phenetole derivatives. It is a colorless liquid with the molecular formula C8H8ClFO and a molecular weight of 174.6 g/mol. This compound is characterized by the presence of both chlorine and fluorine atoms attached to a phenetole structure, making it a unique and valuable compound in various chemical applications.
Scientific Research Applications
3-Chloro-4-fluorophenetole has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and pharmaceuticals.
Biology: The compound has been studied for its potential inhibitory effects on enzymes such as tyrosinase, which is involved in melanin production.
Medicine: Research has explored its potential use in developing new therapeutic agents for treating skin pigmentation disorders and neurodegenerative diseases.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-fluorophenetole can be synthesized through the reaction of 3-chloro-4-fluorophenol with diethyl sulfate in the presence of potassium carbonate as a base. The reaction is typically carried out in acetone under reflux conditions for about 3 hours . The reaction mixture is then filtered and concentrated to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process mentioned above can be scaled up for industrial applications. The use of efficient reflux systems and large-scale reactors can facilitate the production of this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluorophenetole undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to facilitate substitution reactions.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can lead to the formation of substituted phenetole derivatives, while oxidation and reduction reactions can yield various oxidized or reduced forms of the compound.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluorophenetole involves its interaction with specific molecular targets and pathways. For instance, its inhibitory effect on tyrosinase is attributed to the binding of the compound to the enzyme’s active site, thereby preventing the oxidation of L-tyrosine and L-DOPA to dopaquinone . This inhibition can reduce melanin production, making it useful in cosmetic and pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoroaniline: Similar in structure but with an amino group instead of an ethoxy group.
4-Chloro-3-fluorophenetole: Similar but with the positions of chlorine and fluorine atoms swapped.
3-Chloro-4-fluorobenzyl alcohol: Similar but with a hydroxyl group instead of an ethoxy group.
Uniqueness
3-Chloro-4-fluorophenetole is unique due to the specific positioning of chlorine and fluorine atoms on the phenetole structure, which imparts distinct chemical properties and reactivity. This unique structure makes it valuable for specific applications in chemical synthesis and research.
Properties
IUPAC Name |
2-chloro-4-ethoxy-1-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCRDQDDPKYKBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378653 | |
Record name | 3-Chloro-4-fluorophenetole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289039-45-8 | |
Record name | 2-Chloro-4-ethoxy-1-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=289039-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-fluorophenetole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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